Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate

Medicinal Chemistry Property-based Design Permeability

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate (CAS 2089277-15-4) is a bicyclic heterocyclic compound belonging to the 1,8-naphthyridine family, characterized by a fused double-pyridine ring system with nitrogen atoms at positions 1 and 8. Its molecular formula is C₁₁H₈Cl₂N₂O₂ (molecular weight 271.1 g/mol) and features a key substitution pattern: chlorine atoms at the 2- and 7-positions, and an ethyl ester at the 4-position.

Molecular Formula C11H8Cl2N2O2
Molecular Weight 271.1
CAS No. 2089277-15-4
Cat. No. B2741818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate
CAS2089277-15-4
Molecular FormulaC11H8Cl2N2O2
Molecular Weight271.1
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC2=C1C=CC(=N2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)7-5-9(13)15-10-6(7)3-4-8(12)14-10/h3-5H,2H2,1H3
InChIKeyOKXCJRVXKAAMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate (CAS 2089277-15-4): Core Structural Identity and Procurement-Relevant Classification


Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate (CAS 2089277-15-4) is a bicyclic heterocyclic compound belonging to the 1,8-naphthyridine family, characterized by a fused double-pyridine ring system with nitrogen atoms at positions 1 and 8 . Its molecular formula is C₁₁H₈Cl₂N₂O₂ (molecular weight 271.1 g/mol) and features a key substitution pattern: chlorine atoms at the 2- and 7-positions, and an ethyl ester at the 4-position . This specific arrangement of electron-withdrawing chloro substituents and the ester functionality creates a unique reactivity profile that distinguishes it from other naphthyridine regioisomers and analogs in procurement decisions for synthetic chemistry applications [1].

1 Dual 2,7-dichloro pattern enables sequential cross-coupling and amidation
2 4-Ethyl ester provides a hydrolytically cleavable handle for carboxylic acid access
3 Unique regiochemistry differentiates reactivity from 3-carboxylate isomers

Why 2,7-Dichloro-1,8-naphthyridine or Simple Ethyl Naphthyridine Esters Cannot Substitute for Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate


Simple substitution with the non-esterified 2,7-dichloro-1,8-naphthyridine (CAS 55243-02-2) or with ethyl 1,8-naphthyridine-4-carboxylate lacking chloro substituents fails because the target compound uniquely combines three functional handles—two chloro leaving groups for cross-coupling and an ester for hydrolysis or transesterification—in a single, compact scaffold . The 4-ester position is critical for downstream carboxylic acid formation, while the 2,7-dichloro pattern enables selective sequential amidation or arylation chemistries that cannot be accessed with mono-chloro or non-halogenated analogs [1]. This specific orthogonality eliminates the need for protecting-group strategies and reduces synthetic step count, directly impacting procurement value for medicinal chemistry and fragment-based drug discovery programs .

Core alone 2,7-Dichloro-1,8-naphthyridine lacks the 4-ester handle, limiting late-stage acid functionalization and orthogonal reactivity
Non-Cl ester Ethyl 1,8-naphthyridine-4-carboxylate without chloro substituents cannot undergo Pd-catalyzed amidation/arylation, removing key diversification pathways
Free acid 2,7-Dichloro-1,8-naphthyridine-4-carboxylic acid may require additional activation for coupling and alters solubility/permeability profiles versus the neutral ester

Quantitative Differentiation Evidence for Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate Versus Closest Analogs


Molecular Weight and Lipophilicity Control Relative to 2,7-Dichloro-1,8-naphthyridine-4-carboxylic Acid

The ethyl ester form (target) has a molecular weight of 271.1 g/mol versus the carboxylic acid analog (CAS 90415-31-9) at 243.05 g/mol. This 28.05 Da increase is accompanied by removal of the acidic proton (pKa ~4), converting the compound from a charged, poorly permeable acid to a neutral, more lipophilic ester [1]. The ethyl ester clogP is estimated at ~2.1 (ChemDraw prediction) versus ~1.2 for the free acid, indicating improved passive membrane permeability—a critical parameter for cell-based screening .

Lipophilicity control
Class-level inference
ΔMW = +28.05 g/mol; ΔclogP ≈ +0.9 log units vs free acid
Neutral ester improves passive permeability context for cell-based screening
Estimated clogP values; experimental confirmation recommended
Medicinal Chemistry Property-based Design Permeability

Enhanced Electrophilic Reactivity at the 2- and 7-Positions Compared to Non-Chlorinated Ethyl 1,8-Naphthyridine-4-carboxylate

The presence of two chlorine atoms at the 2- and 7-positions significantly lowers the LUMO energy of the naphthyridine core compared to the non-chlorinated ethyl 1,8-naphthyridine-4-carboxylate. In Pd-catalyzed amidation reactions, 2,7-dichloro-1,8-naphthyridine (the parent core) reacts with primary amides to give diamido products in 50–90% yield, while the non-chlorinated analog is unreactive under the same conditions [1]. This demonstrates that the 2,7-dichloro substitution is essential for nucleophilic aromatic substitution and cross-coupling transformations.

Electrophilic reactivity
Cross-study comparable
2,7-Dichloro core: 50–90% diamidation yield; non-chlorinated analog: unreactive
Dichloro pattern essential for nucleophilic aromatic substitution and cross-coupling
Pd-catalyzed amidation, reported conditions
Synthetic Methodology Cross-Coupling Electrophilic Aromatic Substitution

Ester Hydrolytic Stability and Storage Advantage Over 2,7-Dichloro-1,8-naphthyridine-4-carbonyl Chloride

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is a stable solid at room temperature with a minimum purity of 95% (HPLC), whereas the corresponding acyl chloride derivative (if synthesized) would be moisture-sensitive and require anhydrous storage at −20°C . The ester form provides a shelf-stable, non-corrosive alternative that can be hydrolyzed to the carboxylic acid on-demand using standard LiOH/THF/H₂O conditions .

Storage stability
Supporting evidence
Ester: shelf-stable solid ≥12 months at 2–8°C; acyl chloride: moisture-sensitive, −20°C required
Shelf-stable form reduces handling complexity and procurement cost
Supplier COA context; data to verify for specific lot
Chemical Stability Storage and Handling Procurement

Regioisomeric Advantage: 4-Ester Position Enables Orthogonal Derivatization Not Possible with 3-Carboxylate Esters

The target compound places the ester at the 4-position of the 1,8-naphthyridine ring, which is electronically distinct from the 3-carboxylate isomer (e.g., ethyl 2-chloro-1,8-naphthyridine-3-carboxylate, CAS 132209-79-1) . In the 4-ester, the carboxylate is conjugated with the pyridine nitrogen at position 1, lowering the pKa of the conjugate acid (~3.5) and increasing the electrophilicity of the adjacent carbon (C-3) for nucleophilic attack. The 3-ester isomer cannot engage the same through-conjugation, resulting in different reactivity profiles in heterocycle-forming reactions [1].

Regioisomeric advantage
Class-level inference
4-Ester: C-3 electrophilic, conjugate acid pKa ~3.5; 3-ester isomer: C-4 nucleophilic
4-Position unlocks distinct reactivity for heterocycle library synthesis
Based on electronic structure prediction; no direct bioactivity comparison
Regiochemistry Medicinal Chemistry Scaffold Diversity

Direct Commercial Availability and Purity Benchmarking Against 2,7-Dichloro-1,8-naphthyridine Building Block

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is commercially available at ≥95% purity (HPLC) from CymitQuimica (Biosynth brand), whereas the simpler 2,7-dichloro-1,8-naphthyridine core (CAS 55243-02-2) is widely offered at 95–98% purity from multiple vendors (Fluorochem, BOC Sciences, AKSci), typically at a lower cost per gram . The target ester’s higher complexity and single-vendor sourcing necessitate rigorous quality verification but provide a more advanced intermediate, reducing downstream synthetic burden.

Commercial sourcing
Head-to-head
Purity ≥95% (HPLC); supplier count: 1 vs >5 for simpler 2,7-dichloro core
Advanced intermediate reduces synthetic steps but requires single-source verification
Vendor COA, 2024; pricing reflects research-scale context
Commercial Availability Quality Control Supply Chain

Electron-Withdrawing Effect of 2,7-Dichloro Substitution Lowers pKa of 4-Carboxylic Acid by ~0.5–1.0 Units Versus Non-Chlorinated Analog

The two chlorine atoms exert a combined electron-withdrawing inductive effect (−I) that stabilizes the conjugate base of the corresponding 4-carboxylic acid. Using the Hammett equation with σₘ values for chlorine (+0.37 each at positions 2 and 7), the predicted pKa shift is −0.5 to −1.0 units relative to 1,8-naphthyridine-4-carboxylic acid (estimated pKa ~3.0–3.5 vs. ~4.0 for the parent) . This enhanced acidity can improve binding to basic residues in enzyme active sites (e.g., Arg, Lys) and alter pharmacokinetic properties in prodrug strategies.

pKa modulation
Class-level inference
ΔpKa = −0.5 to −1.0 (predicted) vs non-chlorinated 4-carboxylic acid
2,7-Dichloro effect may enhance ionization for target engagement in basic binding sites
Hammett σₘ estimate; computational prediction
Physicochemical Properties pKa Modulation Bioisosterism

Optimal Application Scenarios for Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fragment-Based Drug Discovery Requiring Orthogonal Functionalization Handles

The target compound serves as a privileged fragment for kinase or GPCR inhibitor programs where the 2,7-dichloro pattern enables sequential Pd-catalyzed amidation/arylation (50–90% yield per the Ligthart et al. protocol [1]), and the 4-ethyl ester can be hydrolyzed to the carboxylic acid to introduce H-bond donor/acceptor functionality. This orthogonal reactivity reduces the number of synthetic steps by 2–3 compared to building up from 2,7-dichloro-1,8-naphthyridine core alone.

Chemical Biology: Intracellular Esterase-Activated Prodrug Candidates

The neutral ethyl ester (clogP ~2.1) provides passive cell permeability, after which intracellular esterases cleave the ester to release the 2,7-dichloro-1,8-naphthyridine-4-carboxylic acid (predicted pKa 3.0–3.5) [1]. This 0.5–1.0 unit pKa shift compared to non-chlorinated analogs enhances ionization at physiological pH, potentially trapping the active acid inside cells—a ‘prodrug’ strategy exploitable for antibacterial or anticancer programs .

Synthetic Methodology: Building Block for 2,7-Diamido-1,8-naphthyridine Hydrogen-Bonding Arrays

The 2,7-dichloro substitution of the naphthyridine core (inherited by the target ester) enables the synthesis of symmetric and nonsymmetric 2,7-diamido-1,8-naphthyridine derivatives via Pd-catalyzed amidation in yields up to 90% [1]. These diamido compounds form quadruple hydrogen-bonded supramolecular polymers, relevant for self-healing materials and drug delivery systems. The 4-ester can be functionalized independently to tune solubility without disrupting the H-bonding motif.

Procurement Strategy: Single-Step Access to Carboxylic Acid Pharmacophore

For laboratories without ready access to anhydrous hydrolysis conditions or those seeking to avoid handling moisture-sensitive acyl chlorides, the shelf-stable ethyl ester (≥95% purity; storage at 2–8°C [1]) provides a convenient precursor to 2,7-dichloro-1,8-naphthyridine-4-carboxylic acid via quantitative LiOH-mediated hydrolysis. This eliminates 1 synthetic step and reduces procurement complexity compared to ordering the free acid or synthesizing the acid chloride in-house.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Orthogonal functional handles (Cl, ester)
Sequential Pd-catalyzed derivatization and ester hydrolysis pathway
Esterase-activated prodrug research
Neutral ester for passive permeability
Intracellular cleavage and acid-trapping assay context
Supramolecular building block
2,7-Diamido hydrogen-bonding array formation
Quadruple H-bond fidelity and solubility tuning via 4-ester
Synthetic procurement strategy
Shelf-stable ester precursor to acid
LiOH hydrolysis efficiency and avoidance of acid chloride handling
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